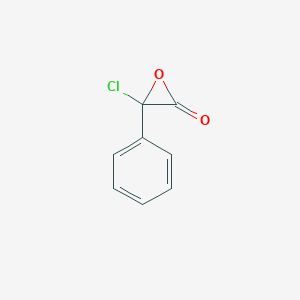![molecular formula C14H26OSSi B14262090 Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane CAS No. 137812-12-5](/img/structure/B14262090.png)
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is a chemical compound that features a silicon atom bonded to three propan-2-yl groups and one (2H-thiopyran-5-yl)oxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane typically involves the reaction of a silicon-based precursor with propan-2-yl groups and a (2H-thiopyran-5-yl)oxy group. One common method involves the use of tri(propan-2-yl)silane as a starting material, which is then reacted with a (2H-thiopyran-5-yl)oxy compound under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of catalysts, temperature control, and purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the silicon atom.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The propan-2-yl groups or the (2H-thiopyran-5-yl)oxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Mécanisme D'action
The mechanism by which Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a wide range of chemical reactions. The (2H-thiopyran-5-yl)oxy group can also interact with biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(propan-2-yl)silane: Lacks the (2H-thiopyran-5-yl)oxy group, making it less versatile in certain applications.
(2H-thiopyran-5-yl)oxy compounds: These compounds do not contain the silicon atom, limiting their use in silicon-based applications.
Uniqueness
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is unique due to the combination of the silicon atom with the (2H-thiopyran-5-yl)oxy group. This structural feature provides the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
137812-12-5 |
|---|---|
Formule moléculaire |
C14H26OSSi |
Poids moléculaire |
270.51 g/mol |
Nom IUPAC |
tri(propan-2-yl)-(2H-thiopyran-5-yloxy)silane |
InChI |
InChI=1S/C14H26OSSi/c1-11(2)17(12(3)4,13(5)6)15-14-8-7-9-16-10-14/h7-8,10-13H,9H2,1-6H3 |
Clé InChI |
GKYWMRIZWGECME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CSCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
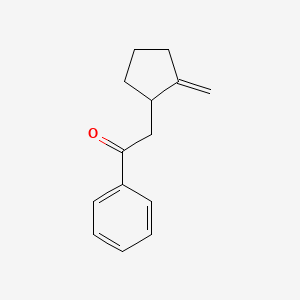
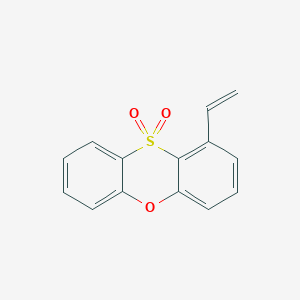

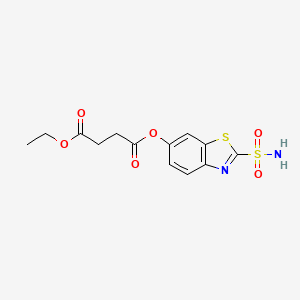
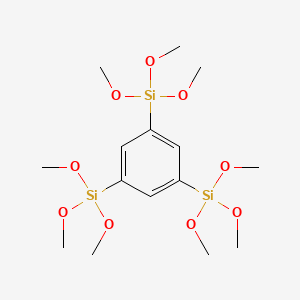
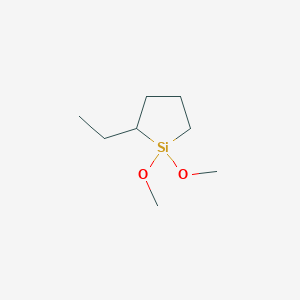
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
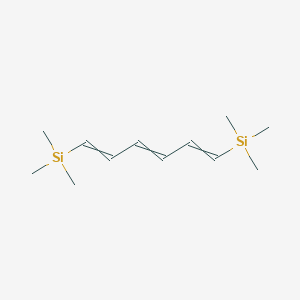
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
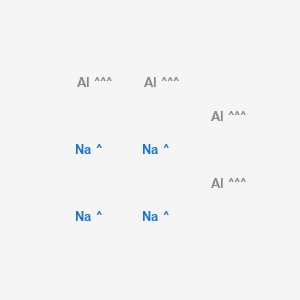
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)
